Product packaging for Bis(1-methylpentadecyl) adipate(Cat. No.:CAS No. 58262-41-2)

Bis(1-methylpentadecyl) adipate

Cat. No.: B15349081
CAS No.: 58262-41-2
M. Wt: 595.0 g/mol
InChI Key: FRBBYVCAMAHYTI-UHFFFAOYSA-N
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Description

Bis(1-methylpentadecyl) adipate (CAS 58262-41-2) is a chemical compound from the adipate ester family. Adipate esters are characterized by their saturated polyester structure and are known to exhibit properties such as strength, durability, and resistance to solvents, oxidation, and UV light degradation . In a research context, adipate esters are of significant interest in polymer science, particularly in the development and study of biodegradable and environmentally degradable polymers . For instance, poly(butylene adipate) (PBA) is a viable biodegradable polymer, and various aliphatic co-polyesters incorporating adipate units have been synthesized to improve biodegradation rates and material properties . The primary research applications of such compounds include their use as components in polymer blends, plasticizers, and as subjects in material science investigations focusing on biodegradation and physical properties. While the specific research value and mechanism of action for this compound require further investigation, its structural class suggests potential utility in modifying the physical characteristics, such as flexibility and crystallinity, of polymeric materials. Researchers may explore its role in creating specialized polymer matrices or its degradation profile under various environmental conditions. This product is designated "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H74O4 B15349081 Bis(1-methylpentadecyl) adipate CAS No. 58262-41-2

Properties

CAS No.

58262-41-2

Molecular Formula

C38H74O4

Molecular Weight

595.0 g/mol

IUPAC Name

dihexadecan-2-yl hexanedioate

InChI

InChI=1S/C38H74O4/c1-5-7-9-11-13-15-17-19-21-23-25-27-31-35(3)41-37(39)33-29-30-34-38(40)42-36(4)32-28-26-24-22-20-18-16-14-12-10-8-6-2/h35-36H,5-34H2,1-4H3

InChI Key

FRBBYVCAMAHYTI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(C)OC(=O)CCCCC(=O)OC(C)CCCCCCCCCCCCCC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Esterification Pathways and Reaction Mechanisms

Esterification, the fundamental process for forming esters, can be approached through several pathways for the synthesis of bis(1-methylpentadecyl) adipate (B1204190). The choice of pathway often depends on factors such as precursor availability, desired purity, and economic viability.

Direct Esterification Processes from Adipic Acid and Alcohol Precursors

Direct esterification, also known as Fischer esterification, is a well-established method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. echemi.com For the synthesis of bis(1-methylpentadecyl) adipate, the precursors are adipic acid and 1-methylpentadecyl alcohol (2-hexadecanol).

The reaction is an equilibrium process, and to drive it towards the formation of the diester, the removal of water, a byproduct, is crucial. chemguide.co.uk This is often achieved by azeotropic distillation using a solvent like toluene (B28343) or by carrying out the reaction at temperatures above the boiling point of water. orgsyn.org

The general equation for the direct esterification is:

HOOC-(CH₂)₄-COOH + 2 CH₃(CH₂)₁₃CH(OH)CH₃ ⇌ CH₃(CH₂)₁₃CH(CH₃)OOC-(CH₂)₄-COOCH(CH₃)(CH₂)₁₃CH₃ + 2 H₂O

The reaction mechanism involves the protonation of the carbonyl oxygen of adipic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. echemi.com Due to the presence of two carboxylic acid groups in adipic acid, the reaction proceeds in a stepwise manner, forming the monoester as an intermediate before the formation of the diester.

The reactivity of secondary alcohols like 1-methylpentadecyl alcohol is generally lower than that of primary alcohols due to steric hindrance. researchgate.net This necessitates more forcing reaction conditions, such as higher temperatures and longer reaction times, to achieve high conversion to the diester.

Transesterification Reactions for Alkyl Group Exchange

Transesterification is an alternative route for the synthesis of this compound, which involves the reaction of a starting ester, typically a short-chain dialkyl adipate like dimethyl adipate, with 1-methylpentadecyl alcohol. This process is also equilibrium-limited and is driven to completion by removing the more volatile alcohol byproduct (in this case, methanol). researchgate.net

The general equation for the transesterification reaction is:

CH₃OOC-(CH₂)₄-COOCH₃ + 2 CH₃(CH₂)₁₃CH(OH)CH₃ ⇌ CH₃(CH₂)₁₃CH(CH₃)OOC-(CH₂)₄-COOCH(CH₃)(CH₂)₁₃CH₃ + 2 CH₃OH

This method can be advantageous as the purification of the final product may be simpler, and the reaction can sometimes be carried out under milder conditions compared to direct esterification. The reaction is typically catalyzed by either acids or bases. In some cases, metal catalysts are also employed. The by-products of these reactions have been found to influence the rate of formation of the desired product. researchgate.net

Enzyme-Catalyzed Esterification for this compound Synthesis

Enzymatic esterification, utilizing lipases as biocatalysts, offers a green and highly selective alternative for the synthesis of esters. csic.es Lipases can catalyze the esterification of adipic acid with a variety of alcohols, including long-chain and secondary alcohols. chemicalbook.comresearchgate.net A commonly used enzyme for this purpose is immobilized Candida antarctica lipase (B570770) B (Novozym 435). chemicalbook.com

The enzymatic synthesis of adipate esters is influenced by several factors, including temperature, reaction time, substrate molar ratio, and enzyme concentration. chemicalbook.com Studies on the enzymatic esterification of adipic acid with alcohols of varying chain lengths have shown that longer chain alcohols may require higher temperatures and longer reaction times to achieve maximum yields. researchgate.net For instance, the synthesis of dioctadecyl adipate required a temperature of 65°C and a reaction time of 523 minutes for optimal conversion. researchgate.net

For secondary alcohols, lipases have demonstrated good catalytic activity, with high esterification yields (>96%) being achieved for sec-butanol. chemicalbook.com This suggests that the enzymatic synthesis of this compound is a feasible and efficient method. The reaction can often be carried out in a solvent-free system, which simplifies product purification and reduces environmental impact. researchgate.net

Below is a table showing representative data for the enzyme-catalyzed synthesis of various adipate esters, illustrating the effect of alcohol structure on reaction conditions.

Adipate EsterAlcoholTemperature (°C)Time (min)Enzyme Amount (mg)Molar Ratio (Alcohol:Acid)Yield (%)
Di-n-butyl adipaten-Butanol62250357.7:1>96
Di-sec-butyl adipatesec-Butanol62250357.7:1>96
Di-iso-butyl adipateiso-Butanol62135357.7:1>96
Dioctadecyl adipateOctadecanol65523-->97

This table presents representative data from studies on similar compounds to illustrate the general trends in enzyme-catalyzed adipate ester synthesis. chemicalbook.comresearchgate.net

Catalytic Systems for Enhanced Esterification Efficiency

The choice of catalyst is critical in the synthesis of this compound as it significantly influences the reaction rate, yield, and selectivity. Both homogeneous and heterogeneous catalytic systems are employed.

Homogeneous Catalysis Approaches

Homogeneous catalysts are soluble in the reaction medium and are highly effective in promoting esterification. Common homogeneous catalysts include strong Brønsted acids like sulfuric acid and p-toluenesulfonic acid. orgsyn.org Lewis acids, such as metal salts, have also been shown to be effective. For the esterification of long-chain fatty acids with long-chain alcohols, salts of metals like iron (Fe³⁺), aluminum (Al³⁺), and zinc (Zn²⁺) have been successfully used. researchgate.net

For instance, simple zinc(II) salts have been demonstrated as effective and recyclable catalysts for the solvent-free esterification of fatty acids with medium to long-chain alcohols. researchgate.net The catalytic activity is dependent on the counter-ion of the metal salt.

While homogeneous catalysts offer high activity, they can be difficult to separate from the reaction mixture, leading to potential contamination of the product and challenges in catalyst recycling. researchgate.net

Heterogeneous Catalysis and Solid Acid Catalysts

Heterogeneous catalysts exist in a different phase from the reactants and offer significant advantages, including ease of separation from the product, reusability, and reduced corrosion issues. chemguide.co.uk For the synthesis of large esters like this compound, solid acid catalysts are particularly relevant.

Examples of heterogeneous catalysts include:

Ion-exchange resins: Sulfonic acid-functionalized polystyrene resins, such as Amberlyst-15, are effective catalysts for esterification reactions. They have been used in the synthesis of dimethyl adipate and can be applied to the synthesis of larger esters. sphinxsai.com

Zeolites: These microporous aluminosilicates can act as solid acid catalysts. However, their small pore size can be a limitation for the reaction of bulky molecules like 1-methylpentadecyl alcohol. chemguide.co.uk

Metal oxides and supported acids: Zirconyl chloride (ZrOCl₂·8H₂O) has been reported as an efficient catalyst for the esterification of long-chain carboxylic acids with long-chain primary and secondary alcohols. researchgate.net Supporting such catalysts on materials with high surface areas, like mesoporous silica (B1680970), can further enhance their catalytic activity. researchgate.net

The use of heterogeneous catalysts in fixed-bed reactors allows for continuous production processes, which is highly desirable from an industrial perspective. csic.es

The following table provides examples of different catalytic systems used in esterification reactions relevant to the synthesis of this compound.

Catalyst TypeCatalyst ExampleReactantsKey Findings
Homogeneousp-Toluenesulfonic acidAdipic acid, 2-EthylhexanolEffective for direct esterification, requires high temperatures.
HomogeneousZinc(II) saltsFatty acids, Long-chain alcoholsRecyclable catalyst, effective in solvent-free conditions. researchgate.net
HeterogeneousAmberlyst-15Adipic acid, Methanol (B129727)High conversion at reflux temperatures. sphinxsai.com
HeterogeneousZrOCl₂·8H₂OLong-chain acids, Long-chain secondary alcoholsActive catalyst, though less so for branched and secondary alcohols. researchgate.net
BiocatalystNovozym 435Adipic acid, Various alcoholsHigh yields under mild conditions, solvent-free options available. chemicalbook.com

This table summarizes findings from various studies on esterification to provide a comparative overview of different catalytic approaches.

Biocatalytic Systems for Ester Bond Formation

The use of enzymes, particularly lipases, as biocatalysts for esterification has become a significant area of research due to the mild reaction conditions and high specificity they offer. scielo.brumn.edunih.gov Lipases (EC 3.1.1.3) naturally catalyze the hydrolysis of triglycerides, but this reaction is reversible. scielo.br In a micro-aqueous environment, they can efficiently catalyze the synthesis of esters from carboxylic acids and alcohols. scielo.brnih.gov

For the synthesis of adipate esters, lipases from Candida antarctica, particularly the immobilized form known as Novozym 435 (Candida antarctica lipase B, or CALB), are frequently employed. nih.govresearchgate.netmdpi.com These enzymes are noted for their ability to catalyze the esterification of dicarboxylic acids with a variety of alcohols, including the branched secondary alcohols required for this compound. researchgate.net The biosynthetic pathway involves a two-step enzymatic process where a fatty acyl reductase first produces a fatty alcohol, which is then esterified by a wax synthase. nih.gov Immobilizing the lipase on a solid support, such as a resin, offers several advantages, including enhanced stability and the ability to be easily separated from the reaction mixture and reused, which is crucial for industrial applications. mdpi.com

Optimization of Reaction Conditions and Process Parameters

To maximize the yield and purity of this compound, careful optimization of various reaction parameters is essential. These include temperature, pressure, solvent choice, the molar ratio of reactants, and the amount of catalyst used.

Temperature, Pressure, and Solvent Effects on Yield and Selectivity

Temperature plays a critical role in enzymatic esterification. Studies on similar adipate esters show that increasing the reaction temperature generally increases the reaction rate and subsequent yield. nih.govresearchgate.net This is partly due to improved solubility of the substrates (adipic acid is a solid at room temperature) and reduced viscosity of the reaction mixture, which enhances contact between the reactants and the catalyst. researchgate.net However, there is an optimal temperature range, typically between 40°C and 80°C for adipate synthesis. nih.gov Beyond this point, the enzyme can begin to denature, leading to a loss of catalytic activity and reduced stability. researchgate.net

Pressure can also be manipulated to improve yield. Esterification is an equilibrium reaction that produces water as a byproduct. By conducting the reaction under reduced pressure (vacuum), water can be continuously removed, shifting the equilibrium towards the formation of the ester product and driving the reaction to near completion. nih.gov

The choice of solvent is another key parameter. While organic solvents can be used, there is a preference for solvent-free systems in green chemistry applications. scielo.br In such systems, one of the reactants, typically an excess of the alcohol, can serve as the reaction medium. This simplifies the process and downstream purification. rsc.org

Table 1: Effect of Temperature on Adipate Ester Synthesis Yield This table illustrates the general trend of how reaction temperature influences the final product yield in lipase-catalyzed adipate ester synthesis, based on findings for similar compounds.

Reaction Temperature (°C)ObservationReference
40Yield increases with temperature. nih.gov
50High conversion rates (approaching 100%) can be achieved. nih.govresearchgate.net
60Favorable temperature for many adipate syntheses. nih.gov
70Considered optimal for certain dialkyl succinates. nih.gov
80Favorable temperature for certain dialkyl adipates. nih.gov
>80Potential for enzyme denaturation and reduced stability. researchgate.net

Stoichiometric Ratio and Catalyst Loading Effects

The molar ratio of the alcohol (1-methylpentadecanol) to the dicarboxylic acid (adipic acid) is a crucial factor in driving the synthesis of the diester. Stoichiometrically, a 2:1 ratio of alcohol to acid is required. However, to shift the reaction equilibrium in favor of the product, a significant excess of the alcohol is typically used. nih.gov Molar ratios of alcohol to acid of 4:1 or higher have been shown to result in high yields (up to 99%) for related adipate esters. nih.govmdpi.com

Catalyst loading, or the amount of enzyme used relative to the reactants, also impacts the reaction rate. Increasing the catalyst concentration generally leads to a faster reaction and higher conversion rates within a given time. nih.govresearchgate.net However, there is a saturation point beyond which adding more catalyst does not significantly increase the yield, as the reaction becomes limited by other factors. mdpi.com For instance, in some polyester (B1180765) synthesis, a catalyst loading as low as 1% w/w of Novozym 435 was found to be sufficient, suggesting the catalyst amount exceeded what was needed stoichiometrically. mdpi.com Finding the optimal catalyst loading is a balance between achieving a desirable reaction time and minimizing the cost, as enzymes can be expensive.

Table 2: Effect of Molar Ratio and Catalyst Loading on Esterification This table summarizes the impact of reactant stoichiometry and catalyst concentration on esterification reactions, drawing from research on similar processes.

ParameterConditionOutcomeReference
Molar Ratio Increasing excess of alcohol (e.g., from 1:1 to 3:1 alcohol:acid)Significantly improves the conversion of the acid. mdpi.com
4:1 Molar Ratio (Alcohol:Acid)Can achieve high yields (99%) and selectivity (>99%). nih.gov
Catalyst Loading Increasing catalyst concentrationIncreases reaction rate and conversion up to a maximum point. nih.govresearchgate.net
1% w/w (enzyme)Found to be sufficient in some polyesterification systems. mdpi.com
10 wt% (catalyst)Deemed optimal for certain esterification reactions. mdpi.com

Isolation and Purification Techniques for Synthetic this compound

Following synthesis, the reaction mixture contains the desired diester, unreacted starting materials, the catalyst, and byproducts. A multi-step purification process is necessary to isolate this compound at high purity.

Chromatographic Separations for Product Purity

Chromatography is a fundamental technique for the separation and purification of complex organic mixtures like those resulting from ester synthesis. taylorfrancis.com For long-chain esters, column chromatography is particularly effective.

Silica gel chromatography is a standard method used to separate wax esters from unreacted fatty acids and alcohols. nih.gov The crude product is dissolved in a non-polar solvent and passed through a column packed with silica gel. A gradient of solvents with increasing polarity is then used to elute the different components. The non-polar ester, this compound, will elute before the more polar unreacted adipic acid and 1-methylpentadecanol. Fractions are collected and analyzed, often by thin-layer chromatography (TLC) or gas chromatography (GC), to identify those containing the pure product. aocs.orgcolostate.edu High-performance liquid chromatography (HPLC) can also be employed for high-purity separation and analysis. taylorfrancis.comacs.org

Distillation and Crystallization Methods

After initial purification, distillation can be used to remove any remaining volatile impurities or unreacted alcohol, particularly if it was used in large excess. scbt.comgoogle.com Given the high molecular weight and likely high boiling point of this compound, vacuum distillation would be required to prevent thermal degradation.

Crystallization is a final purification step to obtain a highly pure, solid product. The purified ester is dissolved in a suitable solvent with heating, and then the solution is slowly cooled to induce the formation of crystals, which are then collected by filtration. nih.gov However, the molecular structure of this compound, specifically the branched alkyl chains, can significantly influence its crystallization behavior. Branched esters exhibit a much stronger tendency to form glassy, amorphous solids rather than well-defined crystals and have lower melting points compared to their linear isomers. nih.govfao.org This property, while potentially making traditional crystallization challenging, is also what contributes to the desirable low-temperature properties of such esters when used as lubricants or plasticizers.

Derivatization and Functionalization of the Adipate Backbone

The chemical modification of the adipate backbone within the diester structure of this compound offers a versatile platform for introducing new functionalities and tailoring the molecule's properties for specific applications. These transformations can be broadly categorized into reactions occurring at the α- and β-positions of the adipate's hydrocarbon chain. While direct experimental data on this compound is limited in publicly available literature, established and emerging synthetic methodologies for the derivatization of dialkyl adipates and other aliphatic esters provide a strong basis for potential functionalization strategies.

α-Position Functionalization

The carbon atoms adjacent to the carbonyl groups (α-positions) of the adipate backbone are activated and thus represent primary sites for chemical modification. The acidity of the α-hydrogens allows for the formation of enolates, which are key intermediates in a variety of nucleophilic substitution reactions.

α-Halogenation: The introduction of a halogen atom at the α-position can be achieved under both acidic and basic conditions. libretexts.org In an acid-catalyzed reaction, the ester first forms an enol, which then reacts with a halogen (Cl₂, Br₂, I₂). libretexts.org For a monohalogenated product, acidic conditions are generally preferred to prevent overreaction. libretexts.org Base-promoted α-halogenation proceeds through an enolate intermediate. However, the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-hydrogen, often leading to multiple halogenations. libretexts.org The Hell-Volhard-Zelinsky (HVZ) reaction, while traditionally used for carboxylic acids, provides an indirect route to α-halogenated adipate esters by first halogenating adipic acid, which can then be esterified. youtube.com

α-Alkylation: One of the most significant reactions for forming new carbon-carbon bonds is the alkylation of enolates. pressbooks.publibretexts.orglumenlearning.com The process involves the deprotonation of the α-carbon using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate the enolate. This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction. pressbooks.publibretexts.org The choice of base and reaction conditions is crucial; for instance, using LDA at low temperatures tends to form the less substituted (kinetic) enolate in unsymmetrical ketones, a principle that can be extended to the selective mono-alkylation of adipates. libretexts.orglumenlearning.com The malonic ester synthesis, a classic method, utilizes the high acidity of diethyl malonate to facilitate alkylation, followed by hydrolysis and decarboxylation to yield a substituted carboxylic acid. pressbooks.pub A similar strategy could be envisioned for adipate esters, potentially allowing for the introduction of a wide range of alkyl groups at the α-positions.

ReactionReagents and ConditionsProduct TypeReference(s)
α-Halogenation (Acid-Catalyzed) Halogen (Br₂, Cl₂), Acid Catalyst (e.g., H₃O⁺)α-Halo Adipate Ester libretexts.org
α-Halogenation (Base-Promoted) Halogen (Br₂, Cl₂), Base (e.g., OH⁻)α,α'-Dihalo or Polyhalo Adipate Ester libretexts.org
α-Alkylation 1. Strong Base (e.g., LDA), 2. Alkyl Halide (R-X)α-Alkyl Adipate Ester pressbooks.publibretexts.orglumenlearning.com

β-Position Functionalization

Direct functionalization of the β-carbon of the adipate backbone represents a more modern and powerful strategy, primarily relying on transition-metal-catalyzed C-H activation.

Palladium-Catalyzed β-C(sp³)–H Activation: Recent advances have enabled the direct functionalization of β-C(sp³)–H bonds in aliphatic esters. nih.gov This methodology often employs a palladium catalyst in conjunction with a specialized ligand that directs the catalyst to the desired position. nih.govacs.org For instance, monoprotected amino neutral amide (MPANA) ligands have been shown to facilitate diverse β-C-H functionalizations, including arylation and hydroxylation, by generating cationic Pd(II) complexes in situ. nih.gov These reactions provide a direct route to modify the adipate backbone without the need for pre-functionalized substrates, offering high atom economy and novel synthetic pathways. acs.org

ReactionCatalyst SystemFunctional Group IntroducedReference(s)
β-C-H Arylation Pd(OAc)₂, MPANA Ligand, Aryl HalideAryl nih.gov
β-C-H Hydroxylation Pd(OAc)₂, MPANA Ligand, OxidantHydroxyl nih.gov

Functionalization via Polymer Backbone Modification

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the complete structural determination of organic molecules like Bis(1-methylpentadecyl) adipate (B1204190). It provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of Bis(1-methylpentadecyl) adipate would be expected to show characteristic signals for the different types of protons present in the molecule. The integration of these signals would correspond to the number of protons in each environment.

Alkyl Chain Protons: A large, complex multiplet in the upfield region (approximately 0.8-1.6 ppm) would be characteristic of the numerous methylene (B1212753) (-CH2-) and methyl (-CH3) protons in the two 1-methylpentadecyl chains. The terminal methyl groups of the pentadecyl chains would likely appear as a triplet around 0.8-0.9 ppm. The methyl group at the C1 position of the alcohol moiety would appear as a doublet.

Methylene Protons Adjacent to the Ester Oxygen: The protons on the carbon adjacent to the ester oxygen (-O-CH-) would be deshielded and are expected to resonate as a multiplet at a downfield chemical shift, typically in the range of 4.0-5.0 ppm.

Methylene Protons of the Adipate Backbone: The protons of the central adipic acid moiety would present as two distinct multiplets. The protons alpha to the carbonyl groups (-CH2-C=O) would be expected around 2.2-2.4 ppm, while the beta protons (-CH2-CH2-C=O) would appear at a slightly more upfield position, around 1.6-1.8 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbonyl Carbon: The most downfield signal would correspond to the carbonyl carbon of the ester groups, typically appearing in the range of 170-175 ppm.

Carbons of the Alcohol Moiety: The carbon atom bonded to the ester oxygen (-O-CH-) would be found around 70-80 ppm. The carbons of the long alkyl chains would produce a series of signals in the upfield region (approximately 14-40 ppm).

Carbons of the Adipate Backbone: The carbons alpha to the carbonyl group are expected around 34 ppm, and the beta carbons around 24 ppm.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below.

Assignment Hypothetical ¹H NMR Chemical Shift (ppm) Hypothetical ¹³C NMR Chemical Shift (ppm)
Carbonyl (C=O)-~173
Methylene α to C=O (Adipate)~2.3 (t)~34
Methylene β to C=O (Adipate)~1.7 (m)~24
Methine (-O-CH-)~4.9 (m)~75
Methyl on C1 of Alcohol~1.2 (d)~20
Methylene Chain (Alcohol)~1.2-1.6 (m)~23-32
Terminal Methyl (Alcohol)~0.9 (t)~14

Note: This table is illustrative and not based on experimental data for this compound.

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be employed. nih.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. nih.gov For this compound, COSY would be crucial for tracing the connectivity within the 1-methylpentadecyl chains and the adipate backbone. For example, it would show a correlation between the methine proton (-O-CH-) and the adjacent methylene and methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). nih.govresearchgate.net It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range correlations). nih.govresearchgate.net HMBC is particularly powerful for connecting different spin systems. For instance, it would show a correlation from the methylene protons alpha to the adipate carbonyl group to the carbonyl carbon itself, confirming the ester linkage.

Deuterium (B1214612) (²H) labeling studies are a powerful method for probing reaction mechanisms and molecular dynamics. While no specific studies on this compound were found, one could envision synthesizing this molecule with deuterium atoms at specific positions to study, for example, the mechanism of its thermal or enzymatic degradation. The absence or altered splitting pattern of signals in the ¹H NMR spectrum and the presence of corresponding signals in the ²H NMR spectrum would provide direct evidence of the fate of the labeled positions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns of its ions.

For a large, non-volatile molecule like this compound, soft ionization techniques such as ESI and APCI are necessary to bring the molecule into the gas phase as an intact ion. core.ac.uk

ESI-MS: This technique is well-suited for polar molecules. This compound, being an ester, could be ionized by forming adducts with cations present in the solvent, such as sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺). core.ac.uk

APCI-MS: This method is generally used for less polar molecules. core.ac.uk It would likely produce a protonated molecule [M+H]⁺. The choice between ESI and APCI would depend on the specific analytical conditions and the desired information.

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the [M+H]⁺ or [M+Na]⁺ ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide detailed structural information.

For this compound, characteristic fragmentation pathways for adipate esters would be expected. These typically involve:

Cleavage of the ester bond: This would lead to the loss of one of the 1-methylpentadecyl alcohol moieties, resulting in a prominent fragment ion.

Fragmentation within the alkyl chains: Cleavage at various points along the long pentadecyl chains would produce a series of fragment ions separated by 14 Da (the mass of a CH₂ group).

Rearrangement reactions: McLafferty-type rearrangements could also occur, leading to characteristic neutral losses.

A hypothetical fragmentation data table is provided below.

Parent Ion (m/z) Fragment Ion (m/z) Hypothetical Assignment
[M+H]⁺[M - C₁₆H₃₃O]⁺Loss of a 1-methylpentadecyloxy radical
[M+H]⁺[C₁₆H₃₃]⁺1-Methylpentadecyl cation
[M+H]⁺[Adipic Acid + H]⁺Protonated adipic acid

Note: This table is illustrative and not based on experimental data for this compound.

High-Resolution Mass Spectrometry for Elemental Composition Determination

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C38H74O4), HRMS can provide an exact mass measurement, which serves as a primary confirmation of its molecular formula.

While specific experimental HRMS data for this compound is not widely available in the public domain, the theoretical exact mass can be calculated. This calculated value would be the target for experimental verification. In a typical analysis, the compound would be ionized, often using soft ionization techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), to produce molecular ions such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻. nih.govnih.gov The high resolving power of the mass spectrometer allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

Table 1: Theoretical High-Resolution Mass Data for this compound (C38H74O4)

Ion SpeciesMolecular FormulaCalculated Exact Mass
[M]C38H74O4594.5587
[M+H]⁺C38H75O4⁺595.5665
[M+Na]⁺C38H74O4Na⁺617.5484
[M-H]⁻C38H73O4⁻593.5510

Note: The values in this table are theoretical and serve as a reference for experimental determination.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments would further corroborate the structure, revealing characteristic losses of the alkyl chains and fragments related to the adipate core. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and insights into its conformational properties.

The IR and Raman spectra of this compound are expected to be dominated by vibrations associated with the ester functional group and the long hydrocarbon chains.

A prominent and characteristic band in the IR spectrum of aliphatic esters is the C=O stretching vibration, which typically appears in the range of 1750-1735 cm⁻¹. libretexts.org Similarly, in Raman spectroscopy, this C=O stretch is also a strong band, often observed around 1740-1730 cm⁻¹. researchgate.netresearchgate.net

The spectra would also feature strong bands corresponding to the C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups in the alkyl chains, generally found in the 3000-2850 cm⁻¹ region. libretexts.org Other significant vibrations include C-H bending (scissoring and rocking) modes and C-O stretching vibrations. libretexts.orgresearchgate.net

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Spectroscopy Technique
C-H Stretch (Alkyl)2850 - 3000IR, Raman
C=O Stretch (Ester)1735 - 1750IR (strong)
C=O Stretch (Ester)1730 - 1740Raman (strong)
C-H Bend (CH₂, CH₃)1450 - 1470IR, Raman
C-O Stretch (Ester)1000 - 1300IR, Raman
CH₂ Rocking (Long Chain)720 - 725IR

Note: These are general ranges for long-chain aliphatic esters and may vary slightly for the specific compound.

The vibrational spectra, particularly in the lower frequency "fingerprint" region (below 1500 cm⁻¹), can offer insights into the conformational order of the long alkyl chains. libretexts.org In the solid state, well-ordered, all-trans conformations of the hydrocarbon chains can give rise to a series of regularly spaced bands, often referred to as wagging or rocking progressions. cdnsciencepub.com The presence and sharpness of these bands can indicate a higher degree of crystallinity and conformational order. spiedigitallibrary.org In the liquid state or in solution, these features tend to broaden or disappear due to increased conformational freedom. Raman spectroscopy is particularly useful for studying the skeletal vibrations of the carbon backbone. researchgate.netnih.gov

X-ray Diffraction Analysis

For polycrystalline powders, powder X-ray diffraction (PXRD) can be used to identify the crystalline phases present and assess the degree of crystallinity. The resulting diffraction pattern is a fingerprint of the crystalline form. To date, no publicly available crystallographic data for this compound has been found. The ability to obtain suitable crystals will depend on the purification of the compound and the screening of various crystallization conditions.

Hyphenated Techniques for Comprehensive Characterization (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are invaluable for the analysis of complex mixtures and the confirmation of compound identity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a well-established technique for the analysis of volatile and thermally stable compounds like esters. nih.govuib.no In a GC-MS analysis of this compound, the compound would first be separated from any impurities on a GC column based on its boiling point and polarity. The retention time would be a characteristic property under specific chromatographic conditions. Upon elution from the column, the compound enters the mass spectrometer, where it is ionized (typically by electron ionization - EI) and a mass spectrum is recorded. The resulting mass spectrum, with its unique fragmentation pattern, serves as a molecular fingerprint for identification. nih.govfiu.edu

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile compounds, LC-MS is the preferred method. chromatographyonline.com In this technique, the compound is separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer. Soft ionization techniques like ESI or atmospheric pressure chemical ionization (APCI) are typically used. LC-MS is particularly useful for analyzing complex biological or environmental samples and can provide both qualitative and quantitative information. chromatographyonline.com

Cheminformatics and Computational Chemistry Approaches

Molecular Modeling and Conformational Analysis

The numerous rotatable single bonds in Bis(1-methylpentadecyl) adipate (B1204190) give rise to a vast number of possible three-dimensional arrangements, or conformations. Understanding the energetically favorable conformations is crucial as they dictate the molecule's physical and chemical properties.

The first step in analyzing the conformational space of Bis(1-methylpentadecyl) adipate is to find the geometries that correspond to energy minima on its potential energy surface. This is achieved through energy minimization algorithms. For a molecule of this size, methods like the steepest descent and conjugate gradient algorithms are commonly employed. wustl.edu These iterative methods adjust the atomic coordinates to move "downhill" on the potential energy surface until a local minimum is reached.

Due to the high number of rotatable bonds, simply minimizing a starting structure is insufficient to find the most stable conformation. Therefore, a systematic exploration of the conformational space is necessary. Conformational search algorithms are used for this purpose. For a molecule with long alkyl chains like this compound, a Monte Carlo based search method is particularly effective. uci.edu This method involves randomly changing the torsion angles of the rotatable bonds and then performing an energy minimization on the resulting structure. By repeating this process thousands of times, a wide range of low-energy conformations can be identified.

Through conformational analysis, it is possible to predict the most stable conformations of this compound. For the long pentadecyl chains, the lowest energy conformation is expected to be the all-trans (anti-periplanar) arrangement, which minimizes steric hindrance. libretexts.org However, due to the length of the chains, intramolecular van der Waals interactions can lead to folded or "hairpin" conformations becoming energetically competitive or even more stable. acs.org The presence of the methyl group on the second carbon of the alcohol moiety introduces additional steric considerations that influence the local conformation around the ester linkage.

It is important to distinguish between conformers, which can interconvert by bond rotation, and constitutional isomers. For this compound, different isomers could arise from variations in the branching of the alkyl chains, though the specified name implies a specific isomeric structure.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide a more accurate description of the electronic structure of a molecule compared to the empirical force fields used in molecular mechanics. These methods can be used to calculate a wide range of molecular properties.

Density Functional Theory (DFT) has become a popular method for studying the electronic properties of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. For a molecule like this compound, a functional such as B3LYP combined with a basis set like 6-31G(d) would be a common choice for geometry optimization and property calculations. researchgate.net

DFT calculations can provide valuable information on:

Optimized geometry: Providing precise bond lengths, bond angles, and dihedral angles.

Electronic properties: Such as the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and the molecular electrostatic potential, which are key to understanding the molecule's reactivity.

Thermochemical properties: Including the enthalpy of formation and Gibbs free energy, which can be used to compare the relative stabilities of different conformers.

Table 1: Predicted Geometrical Parameters for the Ester Group in a Model Adipate Ester using DFT (Note: Data is illustrative and based on typical values for similar ester compounds calculated using DFT methods, not on specific experimental or computational results for this compound.)

ParameterPredicted Value
C=O Bond Length~1.21 Å
C-O (ester) Bond Length~1.34 Å
O-C (alkyl) Bond Length~1.45 Å
C-C-C (adipate) Angle~112°
O=C-O Angle~124°
C-O-C Angle~117°

A significant application of DFT is the prediction of spectroscopic data, which can be invaluable for the identification and characterization of a compound.

NMR Shifts: By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, it is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com For this compound, this would involve calculating the ¹H and ¹³C NMR spectra. Comparing the calculated spectra with experimental data can help to confirm the structure and assign the observed peaks. The accuracy of these predictions is often improved by averaging the shifts over several low-energy conformations.

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. researchgate.net The calculated vibrational modes can be animated to visualize the atomic motions associated with each frequency. This is particularly useful for identifying characteristic functional group vibrations, such as the C=O stretch of the ester groups in this compound, which is expected to appear in the range of 1730-1750 cm⁻¹. preprints.org

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

While molecular modeling and quantum chemistry focus on static structures, Molecular Dynamics (MD) simulations provide a time-dependent view of the molecule's behavior. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of their dynamic properties and intermolecular interactions.

For this compound, an MD simulation would typically be performed using a classical force field. The simulation would start with one or more molecules placed in a simulation box, often with a solvent to mimic solution conditions. Over the course of the simulation, which can range from nanoseconds to microseconds, the trajectories of all atoms are tracked.

From these trajectories, a wealth of information can be extracted, including:

Conformational Dynamics: How the molecule flexes and changes its shape over time, including the rates of transition between different conformational states.

Intermolecular Interactions: How multiple molecules of this compound interact with each other in a condensed phase. This is crucial for understanding bulk properties like viscosity and self-assembly. The long alkyl chains would be expected to align due to van der Waals forces.

Thermodynamic Properties: Properties such as density, heat capacity, and the glass transition temperature can be estimated from MD simulations. youtube.com

Behavior in Solvent Environments

The solubility and behavior of this compound in various solvents are dictated by its molecular structure, which features a long, nonpolar hydrocarbon backbone and two polar ester groups. This duality governs its interactions with solvents of differing polarities.

A key descriptor in predicting solubility is the partition coefficient, often expressed as LogP. The calculated XLogP3 value for this compound is 12.59, indicating a very high degree of lipophilicity. echemi.com This high value suggests a strong preference for nonpolar environments over aqueous ones, which is consistent with the behavior of long-chain esters.

Table 1: Predicted Physicochemical Properties of this compound

Property Value Source
Molecular Formula C38H74O4 drugfuture.com
Molecular Weight 594.99 g/mol echemi.com
XLogP3 12.59 echemi.com
Boiling Point (at 760 mmHg) 548°C echemi.com
Density 0.896 g/cm³ echemi.com
Flash Point 244.9°C echemi.com

Interactions with Model Surfaces (excluding biological membranes)

The interaction of this compound with various non-biological surfaces can be inferred from its chemical structure. These interactions are fundamental in applications where the compound might be used as a lubricant or plasticizer.

On nonpolar, hydrophobic surfaces such as graphite (B72142) or a polymer like polyethylene, the long alkyl chains of this compound would be the primary interacting moieties. These interactions would be dominated by van der Waals forces, specifically London dispersion forces, leading to adsorption on the surface. The molecule would likely orient itself to maximize the contact between its alkyl chains and the nonpolar surface.

Conversely, on polar, hydrophilic surfaces such as silica (B1680970) or metal oxides, the interaction would be more complex. The two ester groups in the molecule provide sites for polar interactions. The oxygen atoms of the ester groups can act as hydrogen bond acceptors, allowing for interaction with hydroxyl groups present on the surface of materials like silica. However, the large, nonpolar alkyl chains would experience repulsive forces from a highly polar surface in an aqueous environment. In a non-aqueous setting, the molecule could adsorb onto a polar surface via its ester groups, with the alkyl chains extending away from the surface.

Quantitative Structure-Property Relationship (QSPR) Modeling (excluding properties related to human interaction)

Quantitative Structure-Property Relationship (QSPR) modeling represents a powerful computational tool to predict the physicochemical properties of chemicals based on their molecular structure. tau.ac.ilnih.gov These models establish a mathematical relationship between a property of interest and a set of molecular descriptors derived from the chemical's structure. researchgate.net For a substance like this compound, where experimental data may be limited, QSPR can provide valuable estimations of various physical properties.

The development of a QSPR model involves several key steps:

Data Set Compilation: A set of molecules with known experimental values for the property of interest is gathered. For a long-chain ester like this compound, this would involve collecting data for a homologous series of adipate esters.

Molecular Descriptor Calculation: For each molecule in the dataset, a range of descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (describing molecular branching and connectivity), and quantum-chemical descriptors (e.g., dipole moment, orbital energies). researchgate.net

Model Development and Validation: Using statistical methods like multiple linear regression or machine learning algorithms, a relationship is built between the descriptors and the property. tau.ac.il The model's predictive power is then rigorously tested using internal and external validation techniques.

For long-chain molecules, specific QSPR approaches can be employed that account for the homologous nature of the series. tau.ac.il A linear QSPR can be developed using descriptors that are collinear with a particular property, with correction terms that decay as the chain length increases. tau.ac.il Properties that could be predicted for this compound using QSPR include boiling point, melting point, viscosity, and density.

In Silico Prediction of Abiotic Degradation Pathways

Understanding the environmental fate of a chemical is crucial, and in silico methods can predict the likely pathways of abiotic degradation. For this compound, the primary abiotic degradation process is expected to be hydrolysis of the ester linkages.

Ester hydrolysis is a well-understood chemical reaction where the ester bond is cleaved by a water molecule, yielding a carboxylic acid and an alcohol. In the case of this compound, hydrolysis would result in adipic acid and 1-methylpentadecanol. This reaction can be catalyzed by acids or bases. Computational chemistry can model this process, calculating the activation energies for the reaction under different pH conditions to estimate its rate.

The long alkyl chains of the molecule are analogous to those found in polyethylene-like materials. uni-konstanz.de While highly stable, these hydrocarbon chains can undergo slow abiotic degradation through oxidation. This process is typically initiated by factors such as UV radiation, which can generate free radicals, leading to a complex series of reactions that can ultimately break down the carbon-carbon bonds. In silico models can be used to predict the most likely sites for initial radical attack and to explore the subsequent degradation cascade. The presence of the ester groups in long-chain polyesters can act as predetermined breaking points, facilitating hydrolytic degradation. uni-konstanz.de

Environmental Fate and Degradation Pathways

Abiotic Degradation Mechanisms in Aquatic and Terrestrial Environments

Abiotic degradation encompasses the chemical transformation of a compound in the absence of biological activity, driven by processes such as hydrolysis, photolysis, and oxidation.

Hydrolysis is a primary degradation pathway for esters in aquatic environments, involving the cleavage of the ester bond to form an alcohol and a carboxylic acid. The rate of this reaction is significantly influenced by pH. For large, branched esters like Bis(1-methylpentadecyl) adipate (B1204190), steric hindrance can influence the rate of hydrolysis.

While specific data for Bis(1-methylpentadecyl) adipate is unavailable, the hydrolysis of a similar compound, Bis(2-ethylhexyl) adipate (DEHA), has been estimated. A base-catalyzed second-order hydrolysis rate constant of 0.07 L/mole-sec has been proposed. guidechem.com This corresponds to estimated half-lives of 3 years at a neutral pH of 7 and 120 days at a more alkaline pH of 8. guidechem.comechemi.com This suggests that hydrolysis is slow under neutral environmental conditions but can become more significant in alkaline environments. The expected hydrolysis products of this compound would be adipic acid and 1-methylpentadecanol.

CompoundpHEstimated Half-lifeReference
Bis(2-ethylhexyl) adipate (DEHA)73 years guidechem.comechemi.com
Bis(2-ethylhexyl) adipate (DEHA)8120 days guidechem.comechemi.com

Photolytic degradation, or photolysis, involves the breakdown of molecules by light. Compounds containing functional groups that absorb light at wavelengths greater than 290 nm may undergo direct photolysis in the environment. guidechem.comechemi.com Adipate esters possess carbonyl groups which can absorb in this region of the solar spectrum, suggesting that this compound may be susceptible to direct photolysis. The rate and extent of photolytic degradation would depend on factors such as the intensity of solar radiation and the presence of other substances in the environment that can act as photosensitizers.

In the atmosphere, organic compounds are primarily degraded by reaction with photochemically-produced hydroxyl radicals (•OH). For Bis(2-ethylhexyl) adipate (DEHA), the rate constant for the vapor-phase reaction with hydroxyl radicals has been estimated as 2.5 x 10⁻¹¹ cm³/molecule-sec at 25°C. echemi.com This corresponds to an atmospheric half-life of about 0.63 days, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³. echemi.com Given the structural similarity, a comparable atmospheric half-life can be anticipated for this compound, indicating it is not likely to persist in the atmosphere. The degradation products would result from the fragmentation of the parent molecule following radical attack.

CompoundReactive SpeciesEstimated Rate Constant (cm³/molecule-sec at 25°C)Estimated Atmospheric Half-lifeReference
Bis(2-ethylhexyl) adipate (DEHA)Hydroxyl Radicals (•OH)2.5 x 10⁻¹¹0.63 days echemi.com

Biotic Degradation Processes in Natural Ecosystems

Biotic degradation involves the breakdown of organic compounds by microorganisms and is a crucial process in determining the environmental persistence of a chemical.

The biodegradation of adipate esters in soil and sediment is an important removal mechanism. Studies on various adipate esters have shown that they are generally biodegradable. For instance, the biodegradation of alkyl butoxyethyl adipates in soil proceeds via the sequential hydrolysis of the ester bonds to form a monoester, followed by the formation of adipic acid and the corresponding alcohols. nih.gov The rate of this process can be influenced by the length of the alkyl chain, with longer chains potentially leading to slower degradation. nih.gov The branched nature of the alkyl chains in this compound may also affect its bioavailability and the rate of microbial degradation. Research on long-chain alkanes in soil has shown that biodegradation does occur, though it can be a slow process. researchgate.net

In aqueous environments, the biodegradation of esters can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions. Adipate esters have been shown to be readily biodegradable in activated sludge under aerobic conditions. nih.gov

Under anaerobic conditions, such as those found in some sediments and wastewater treatment digesters, the degradation pathway is different. The anaerobic biodegradation of esters is known to be affected by the chemical structure of the molecule. For instance, branching in the alcohol moiety of esters has been found to decrease the rate and extent of anaerobic biodegradation in marine sediment. researchgate.net The initial step in the anaerobic digestion of lipids and esters is hydrolysis to long-chain fatty acids and alcohols. nih.gov These long-chain fatty acids are then further degraded through processes like β-oxidation. nih.gov The presence of long, branched alkyl chains in this compound suggests that its anaerobic biodegradation may be a relatively slow process.

Identification of Microbial Consortia and Key Organisms Involved in Degradation

While specific studies identifying microbial consortia directly involved in the degradation of this compound are not available in the reviewed literature, the breakdown of this large ester molecule can be inferred from research on the degradation of its constituent parts: adipic acid and long, branched-chain alkanes. The biodegradation of this compound is expected to be carried out by a consortium of microorganisms, as the complete mineralization of complex organic molecules often requires the synergistic action of multiple microbial species.

The initial and rate-limiting step in the degradation of this compound is the hydrolysis of the ester bonds. This process is typically mediated by extracellular esterases and lipases. Subsequently, the released 1-methylpentadecanol and adipic acid are further metabolized.

Key organisms likely to be involved in the degradation of the long-chain alkyl groups are those known to degrade long-chain and branched alkanes. These are frequently isolated from hydrocarbon-contaminated environments. Genera of bacteria and fungi that have been reported to degrade alkanes include:

Bacteria : Acinetobacter, Alcanivorax, Bacillus, Burkholderia, Corynebacterium, Dietzia, Gordonia, Marinobacter, Mycobacterium, Nocardia, Pseudomonas, and Rhodococcus. nih.govresearchgate.netfrontiersin.org Alcanivorax species, for instance, are known for their ability to degrade a wide range of alkanes, including long-chain varieties. nih.govresearchgate.net

Fungi : Genera such as Aspergillus and Candida have also been shown to participate in alkane degradation. researchgate.net

The degradation of the adipic acid component is expected to be carried out by a wide range of soil and aquatic microorganisms that can utilize dicarboxylic acids as a carbon source.

It is important to note that the degradation of highly branched alkanes can be more challenging for microorganisms than that of linear alkanes. bohrium.com The methyl branching in the 1-methylpentadecyl chain may influence the rate and efficiency of degradation. The breakdown of such complex substrates in the environment is often accomplished by microbial consortia where different species carry out different steps of the degradation pathway. epa.gov For example, one group of organisms may perform the initial ester hydrolysis, while others specialize in the subsequent degradation of the resulting long-chain alcohol and adipic acid.

Elucidation of Specific Metabolic Pathways for Ester Cleavage and Carbon Mineralization

The specific metabolic pathways for the complete mineralization of this compound have not been explicitly detailed in scientific literature. However, a plausible degradation pathway can be constructed based on well-established biochemical reactions for the breakdown of large esters and long-chain alkanes.

Ester Cleavage:

The initial step in the biodegradation of this compound is the enzymatic hydrolysis of its two ester bonds. This reaction is catalyzed by extracellular hydrolases, specifically carboxylesterases or lipases, secreted by various microorganisms. nih.govnih.gov This cleavage releases adipic acid and two molecules of 1-methylpentadecanol.

Metabolism of 1-Methylpentadecanol:

The resulting 1-methylpentadecanol is a long-chain secondary alcohol. Its degradation would likely proceed through pathways established for long-chain alkanes. Aerobic degradation is initiated by alkane monooxygenases (ALKs), which are a diverse group of enzymes. frontiersin.orgnih.gov

Oxidation of the Alcohol: The secondary alcohol, 1-methylpentadecanol, is oxidized to a ketone, 2-hexadecanone.

Baeyer-Villiger Oxidation: The ketone can then be subject to oxidation by a Baeyer-Villiger monooxygenase, which inserts an oxygen atom adjacent to the carbonyl group, forming an ester.

Ester Hydrolysis: This new ester is then hydrolyzed by an esterase to yield a shorter-chain fatty acid and an alcohol, which can then enter central metabolic pathways.

Alternatively, the degradation of the long alkyl chain can be initiated by terminal or sub-terminal oxidation. nih.govnih.gov

Monoterminal Oxidation: This is a common pathway where an alkane hydroxylase attacks the terminal methyl group of the alkane to form a primary alcohol. frontiersin.org This is then further oxidized to an aldehyde and then a fatty acid, which enters the β-oxidation pathway.

Sub-terminal Oxidation: This pathway involves the oxidation of a sub-terminal carbon atom, leading to the formation of a secondary alcohol, which is then converted to a ketone. nih.gov

Given the structure of 1-methylpentadecanol, a combination of these pathways within a microbial consortium is likely.

Metabolism of Adipic Acid:

Adipic acid, a six-carbon dicarboxylic acid, is readily biodegradable by many microorganisms. It is typically metabolized via β-oxidation, similar to fatty acids, to produce acetyl-CoA, which can then enter the citric acid cycle for complete mineralization to carbon dioxide and water.

Environmental Persistence Assessment

A definitive environmental persistence assessment for this compound is not available. However, based on its chemical structure—a high molecular weight ester with long, branched alkyl chains—it is expected to exhibit a notable degree of persistence in the environment.

Factors contributing to its likely persistence include:

Low Water Solubility: High molecular weight esters are generally hydrophobic and have very low solubility in water. This characteristic reduces their bioavailability to many microorganisms in the aqueous phase.

Strong Adsorption to Particulate Matter: Due to its hydrophobicity, this compound is expected to strongly adsorb to soil organic matter and sediment. mdpi.comnih.gov This sequestration can further limit its availability for microbial degradation.

Large Molecular Size: The large size of the molecule may hinder its transport across microbial cell membranes, making the initial enzymatic attack by extracellular enzymes a critical and potentially slow step. nih.gov

Branched Alkyl Chains: The presence of a methyl group on the alkyl chain can sterically hinder the action of degradative enzymes, potentially slowing down the rate of biodegradation compared to linear diesters of similar chain length. bohrium.com

While considered biodegradable, the rate of degradation is likely to be slow. The persistence will be highly dependent on environmental conditions such as temperature, pH, oxygen availability, and the presence of adapted microbial communities. In anaerobic environments, its degradation would be significantly slower than in aerobic settings.

Transport and Partitioning Behavior in Environmental Compartments

The transport and partitioning of this compound in the environment will be governed by its high molecular weight and significant hydrophobicity.

Adsorption to Soil and Sediment Particles

This compound is expected to exhibit strong adsorption to soil and sediment particles. This is due to its nonpolar nature and consequently a high octanol-water partition coefficient (Kow). Compounds with high Kow values tend to partition from water into the organic fraction of soils and sediments. mdpi.commdpi.com

The primary mechanism of adsorption is likely hydrophobic partitioning, where the molecule preferentially associates with the organic carbon content of soil and sediment to minimize its contact with water. The long C16 alkyl chains will significantly contribute to this hydrophobic interaction. As a result, the mobility of this compound in soil and aquatic systems is expected to be very low. It will tend to accumulate in the topsoil layers and in the sediments of water bodies, with limited potential for leaching into groundwater. sbras.ru

Volatilization and Atmospheric Transport (if applicable)

Due to its high molecular weight and consequently very low vapor pressure, this compound is not expected to be volatile. Therefore, volatilization from soil or water surfaces is not considered a significant environmental transport pathway. Atmospheric transport of this compound would be negligible, except potentially through adsorption to airborne particulate matter, though this is also likely to be a minor transport route.

Lipase-Mediated Hydrolysis of this compound

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are a versatile class of enzymes that catalyze the hydrolysis of ester bonds in water-insoluble substrates. Their ability to act at the interface between aqueous and organic phases makes them particularly suitable for the hydrolysis of long-chain adipate esters like this compound.

Screening and Characterization of Esterolytic Enzymes

The identification of suitable biocatalysts is a critical first step in developing an enzymatic hydrolysis process for this compound. This involves screening a diverse range of microorganisms known for producing lipolytic enzymes. Fungi, yeasts, and bacteria are common sources of robust industrial enzymes.

While specific screening studies for this compound are not extensively documented in publicly available literature, general methodologies for identifying potent lipases are well-established. A typical screening process would involve:

Isolation and Cultivation: Microorganisms from various environments (e.g., soil, industrial waste) are isolated and cultivated on media containing adipate esters or related lipidic substrates to induce the production of relevant enzymes.

Activity Assays: The crude enzyme extracts are then tested for their hydrolytic activity. High-throughput screening methods often employ synthetic chromogenic substrates, such as p-nitrophenyl esters of varying chain lengths, to rapidly identify active enzymes. nih.gov For substrates like this compound, a pH-stat titration method can be used to quantify the release of adipic acid and 1-methylpentadecanol. researchgate.net

Substrate Specificity: Promising enzymes are further characterized to determine their substrate specificity. This would involve testing the enzyme's activity against a range of adipate esters with different alcohol moieties to assess its effectiveness towards the long, branched-chain structure of 1-methylpentadecyl groups. For instance, lipases from Botryosphaeria ribis EC-01 have demonstrated a broad substrate affinity, hydrolyzing esters with short, medium, and long-chain fatty acids. unesp.br

The table below illustrates a hypothetical screening of lipases for their activity towards a long-chain adipate ester, based on common findings in lipase (B570770) research.

Enzyme SourceRelative Hydrolytic Activity (%)Optimal pHOptimal Temperature (°C)
Candida antarctica Lipase B1007.050
Rhizomucor miehei Lipase857.545
Pseudomonas cepacia Lipase928.040
Candida rugosa Lipase786.535

This table is illustrative and compiled from general knowledge of lipase characteristics. Specific activities would need to be determined experimentally for this compound.

Kinetic Studies of Enzymatic Hydrolysis

Kinetic studies are essential for understanding the efficiency of an enzyme and for optimizing the hydrolysis process. The kinetics of lipase-catalyzed hydrolysis of esters can often be described by the Michaelis-Menten model, which relates the initial reaction rate to the substrate concentration. researchgate.net

For a diester like this compound, the hydrolysis is a two-step process:

this compound → Mono(1-methylpentadecyl) adipate + 1-methylpentadecanol

Mono(1-methylpentadecyl) adipate → Adipic acid + 1-methylpentadecanol

The apparent kinetic parameters, Michaelis constant (Km) and maximum reaction rate (Vmax), would need to be determined for each step. A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher Vmax indicates a faster reaction rate.

The following table presents hypothetical kinetic parameters for the hydrolysis of a long-chain dialkyl adipate by a generic lipase.

SubstrateKm (mM)Vmax (μmol/min/mg)
Dialkyl Adipate (Step 1)0.5150
Monoalkyl Adipate (Step 2)1.295

This data is hypothetical and serves to illustrate the expected kinetic parameters. Actual values would be specific to the enzyme and reaction conditions.

Product Analysis of Enzymatic Degradation

The complete enzymatic hydrolysis of this compound yields adipic acid and 1-methylpentadecanol. Monitoring the formation of these products is crucial for determining the extent of the reaction and for understanding the reaction pathway.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are typically employed for product analysis. HPLC can be used to quantify the disappearance of the substrate and the appearance of adipic acid and the monoester intermediate. bohrium.com GC, often coupled with mass spectrometry (GC-MS), is suitable for the detection and quantification of the alcohol, 1-methylpentadecanol.

Fourier-transform infrared spectroscopy (FTIR) can also be utilized to monitor the hydrolysis by observing the decrease in the intensity of the ester carbonyl bond peak and the appearance of the carboxylic acid hydroxyl group peak. mdpi.com

Cutinase Activity Towards Adipate Esters

Cutinases (EC 3.1.1.74) are another class of esterases that show great promise for the hydrolysis of adipate esters. These enzymes are naturally responsible for the degradation of cutin, a polyester (B1180765) found in the cuticle of plants. Cutinases share properties with both lipases and esterases and are known for their ability to hydrolyze a broad range of synthetic esters and polyesters. nih.gov

Studies on the hydrolysis of polyesters like poly(1,4-butylene adipate) (PBA) by cutinases have demonstrated their effectiveness in cleaving the ester linkages to release adipic acid. bohrium.comnih.gov The activity of cutinases is influenced by the chain length of the dicarboxylic acid and the alcohol components of the ester.

Engineering of Enzymes for Enhanced Specificity or Activity

While naturally occurring enzymes possess catalytic activity, their performance in industrial applications can often be improved through protein engineering. Techniques such as rational design and directed evolution are used to enhance enzyme properties like substrate specificity, catalytic activity, and stability under process conditions.

Rational Design: This approach involves making specific changes to the enzyme's amino acid sequence based on a detailed understanding of its three-dimensional structure and catalytic mechanism. For example, mutations in the active site can be introduced to better accommodate the bulky 1-methylpentadecyl groups of the substrate.

Directed Evolution: This method mimics natural evolution in the laboratory. It involves generating a large library of enzyme variants through random mutagenesis, followed by screening for improved performance. This technique does not require prior knowledge of the enzyme's structure.

Fusing polymer binding modules (PBMs) to a cutinase has been shown to enhance the hydrolysis of polyesters by increasing the enzyme's affinity for the substrate surface. bohrium.comnih.gov Such strategies could be applied to improve the degradation of this compound.

Biocatalytic Synthesis of this compound or Related Esters

Enzymatic reactions are often reversible. The same lipases and cutinases that hydrolyze adipate esters can also be used to catalyze their synthesis through esterification or transesterification reactions. Biocatalytic synthesis offers several advantages over chemical methods, including high specificity, milder reaction conditions, and reduced by-product formation.

The synthesis of adipate esters can be achieved by reacting adipic acid with the corresponding alcohol (in this case, 1-methylpentadecanol) in the presence of a lipase, often in a non-aqueous solvent or a solvent-free system to shift the equilibrium towards synthesis. Immobilized enzymes, such as Candida antarctica Lipase B (often sold as Novozym 435), are widely used for such syntheses due to their stability and reusability. nih.gov

The reaction conditions, including temperature, water activity, and the molar ratio of substrates, are critical parameters that need to be optimized to achieve a high yield of the desired diester.

Enzymatic Transformation and Biocatalysis for Chemical Synthesis/degradation

While specific research on the enzymatic synthesis of bis(1-methylpentadecyl) adipate is not extensively documented in publicly available literature, the principles of biocatalysis can be applied to predict a viable and sustainable production pathway. The synthesis would involve the esterification of adipic acid with 1-methylpentadecanol, catalyzed by a lipase (B570770). This enzymatic approach is anticipated to offer superior control over the reaction, minimizing by-product formation and simplifying downstream processing.

A sustainable process for producing esters like this compound using enzymatic catalysis focuses on several key aspects to ensure environmental and economic viability. These include the use of renewable raw materials, energy-efficient processes, and the reduction of waste streams.

Solvent-free systems are a cornerstone of sustainable ester production. nih.gov By eliminating organic solvents, these processes reduce volatile organic compound (VOC) emissions and simplify product purification. For the synthesis of branched-chain diesters, such as bis(2-ethylbutyl) adipate, a solvent-free system using an immobilized lipase has proven effective. nih.gov In a hypothetical application to this compound, a solvent-free reaction would involve directly mixing adipic acid, 1-methylpentadecanol, and the immobilized enzyme.

The molar ratio of the reactants is a critical parameter to optimize. An excess of the alcohol, 1-methylpentadecanol, would likely be necessary to drive the reaction equilibrium towards the formation of the diester and to compensate for any potential loss due to evaporation, even at moderate temperatures. nih.gov For instance, in the synthesis of bis(2-ethylbutyl) adipate, a 15% molar excess of the alcohol was found to be optimal. nih.gov

Temperature is another crucial factor. Enzymatic reactions are typically conducted under mild temperature conditions, which reduces energy consumption compared to traditional chemical synthesis. For the synthesis of similar branched esters, optimal temperatures have been reported around 50-60°C. nih.govfrontiersin.org

The following table illustrates a hypothetical sustainable process design for the enzymatic synthesis of this compound, based on data from the synthesis of analogous branched-chain diesters.

ParameterProposed ConditionRationale
Biocatalyst Immobilized Lipase (e.g., Novozym® 435)High stability, reusability, and activity in solvent-free systems. nih.govmdpi.com
Reactants Adipic Acid, 1-Methylpentadecanol---
Solvent Solvent-FreeReduces environmental impact and simplifies purification. nih.gov
Molar Ratio (Alcohol:Acid) >2:1Drives equilibrium towards diester formation. nih.gov
Temperature 50-70°COptimizes enzyme activity while minimizing energy consumption. nih.govfrontiersin.org
Reaction Time Dependent on desired conversionTo be optimized for maximizing yield.
Biocatalyst Loading 2.5% (w/w)Based on similar processes for efficient conversion. nih.gov

This table presents a hypothetical process design based on analogous enzymatic reactions.

Immobilizing enzymes on solid supports offers numerous advantages for industrial-scale production, including enhanced stability, ease of separation from the reaction mixture, and suitability for continuous processes. mdpi.com Various materials can be used as supports, such as acrylic resins, silica (B1680970) gel, and layered double hydroxides. nih.govgoogle.com

For the synthesis of adipate esters, immobilized lipases are particularly effective. google.comresearchgate.net A continuous process for this compound production would typically involve a packed-bed reactor (PBR) or a continuous stirred-tank reactor (CSTR) filled with the immobilized enzyme. The reactants, adipic acid and 1-methylpentadecanol, would be continuously fed into the reactor, and the product stream would be continuously withdrawn.

The use of a continuous flow system can significantly improve process efficiency. mdpi.com For example, a continuous flow reactor for the synthesis of other esters has been shown to run for over 650 hours with high conversion rates. acs.org This demonstrates the robustness of immobilized enzyme systems for long-term, continuous production.

The design of the reactor and the flow conditions are critical for optimizing the performance of a continuous enzymatic process. Factors such as the residence time of the reactants in the reactor, the flow rate, and the temperature need to be carefully controlled to achieve high yields and maintain enzyme activity.

The table below outlines a potential immobilized enzyme system for the continuous synthesis of this compound.

FeatureDescriptionBenefit
Enzyme Immobilized LipaseEnhanced stability and easy separation. mdpi.com
Support Material Acrylic Resin (e.g., as in Novozym® 435)Proven effectiveness for ester synthesis. frontiersin.org
Reactor Type Packed-Bed Reactor (PBR)High catalyst loading and plug flow characteristics.
Process Mode Continuous FlowIncreased productivity and consistent product quality. mdpi.com
Operating Temperature 50-70°CMild conditions preserving enzyme activity. nih.gov
Substrate Feed Continuous feed of adipic acid and 1-methylpentadecanolMaintains constant reaction conditions.
Product Removal Continuous withdrawal of product streamSimplifies downstream processing.

This table describes a hypothetical immobilized enzyme system for continuous production, drawing on principles from similar established processes.

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating "this compound" from other components in an environmental sample extract prior to its detection and quantification. The choice of technique depends on the compound's physicochemical properties and the complexity of the sample matrix.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile organic compounds. Due to its high molecular weight, the analysis of "this compound" by GC requires high-temperature conditions.

Gas Chromatography with Flame Ionization Detection (GC-FID): The Flame Ionization Detector is a universal detector for organic compounds. It offers robust and linear responses. For "this compound," a high-temperature capillary column with a thin film of a stable stationary phase (e.g., a phenyl-substituted polysiloxane) would be necessary to achieve elution at a reasonable temperature without thermal degradation. The injector and detector temperatures must be optimized to prevent condensation and ensure efficient transfer of the analyte. While sensitive, GC-FID may lack the selectivity needed for complex environmental samples where interferences are common.

Gas Chromatography with Electron Capture Detection (GC-ECD): The Electron Capture Detector is highly sensitive to electrophilic compounds, such as those containing halogens. Since "this compound" does not inherently contain strong electrophilic groups, its direct analysis by GC-ECD would result in poor sensitivity. Derivatization to introduce electrophoric moieties could be a potential strategy, but this adds complexity to the analytical procedure.

A significant challenge in the GC analysis of high molecular weight esters is the potential for thermal degradation in the injector or on the column. rsc.org Therefore, careful optimization of the temperature program and the use of specialized injection techniques, such as cool on-column or programmed temperature vaporization, are crucial.

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of non-volatile and thermally labile compounds like "this compound."

HPLC with Ultraviolet (UV) Detection: "this compound" lacks a strong chromophore, meaning it does not absorb UV light significantly. Consequently, UV detection is not a suitable primary detection method for this compound at trace levels.

HPLC with Refractive Index (RI) Detection: The RI detector is a universal detector that responds to changes in the refractive index of the mobile phase caused by the analyte. While it can detect non-chromophoric compounds, it suffers from low sensitivity and is incompatible with gradient elution, which is often necessary for analyzing complex environmental samples.

HPLC with Evaporative Light Scattering Detection (ELSD): The ELSD is a more suitable universal detector for non-volatile analytes like "this compound." The eluent from the HPLC column is nebulized, and the solvent is evaporated, leaving behind fine particles of the analyte. These particles scatter a light beam, and the scattered light is detected. ELSD is compatible with gradient elution and offers better sensitivity than RI detection. The response of the ELSD is dependent on the mass of the analyte, but it can be non-linear and requires careful calibration.

Reversed-phase HPLC using a C18 or C8 column with a mobile phase gradient of acetonitrile (B52724) and water or methanol (B129727) and water would be a typical starting point for method development.

Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC combines some of the best features of both gas and liquid chromatography, offering high efficiency and fast analysis times. For complex mixtures containing polymer additives like adipate esters, SFC is a promising technique. jascoinc.comsemanticscholar.org It is particularly advantageous for the separation of high molecular weight, non-polar compounds. The use of organic modifiers, such as methanol or ethanol, allows for the elution of a wide range of analytes. Detection can be achieved using various detectors, including FID (after decompression) and mass spectrometry. SFC can be a "greener" alternative to HPLC as it significantly reduces the consumption of organic solvents. jascoinc.com

Coupling of Chromatography with Mass Spectrometry (GC-MS, LC-MS)

The coupling of chromatographic separation with mass spectrometry provides the high selectivity and sensitivity required for the unambiguous identification and quantification of "this compound" in environmental matrices at trace levels.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust and widely used technique for the analysis of a broad range of organic compounds. nih.govuib.no For "this compound," a GC-MS method would involve a high-temperature capillary column and electron ionization (EI) or chemical ionization (CI). EI would produce a characteristic fragmentation pattern that can be used for structural confirmation and library matching. However, for high molecular weight esters, the molecular ion may be weak or absent. CI, using a reagent gas like methane (B114726) or isobutane, is a softer ionization technique that would likely produce a more abundant protonated molecule or adduct ion, aiding in the determination of the molecular weight. For trace-level analysis, selected ion monitoring (SIM) mode would be employed, where the mass spectrometer is set to detect only a few characteristic ions of the target analyte, significantly improving the signal-to-noise ratio and thus the sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the method of choice for non-volatile and thermally labile compounds. irbnet.denih.gov For "this compound," reversed-phase HPLC would be coupled to a mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source. APCI is generally more suitable for non-polar compounds of medium to high molecular weight. ESI could also be effective, potentially with the addition of a salt to the mobile phase to promote adduct formation (e.g., [M+Na]+ or [M+NH4]+). Tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode would provide the highest level of selectivity and sensitivity for trace-level quantification in complex matrices. In MRM, a specific precursor ion of the analyte is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This process minimizes interferences from the matrix.

The following table summarizes typical performance characteristics that could be expected for the trace-level analysis of a long-chain adipate ester using MS-based methods.

Analytical TechniqueTypical Limit of Detection (LOD)Linearity Range (Orders of Magnitude)Key Advantages for "this compound"
GC-MS (SIM) Low to sub-µg/L2-3High chromatographic resolution, established libraries for identification.
LC-MS/MS (MRM) Low to sub-ng/L3-4Applicable to non-volatile compounds, high selectivity and sensitivity.

This table presents illustrative data based on the analysis of similar long-chain esters. Actual performance for "this compound" would require experimental validation.

Isotope Dilution Mass Spectrometry (IDMS) is considered a primary ratio method and offers the highest level of accuracy and precision for quantification. nih.gov This technique involves adding a known amount of an isotopically labeled internal standard of the target analyte to the sample at the beginning of the analytical procedure. For "this compound," this would ideally be a version of the molecule where some of the carbon-12 atoms are replaced with carbon-13, or some hydrogen atoms are replaced with deuterium (B1214612) (e.g., Bis(1-methylpentadecyl-d30) adipate).

The isotopically labeled standard is chemically identical to the native analyte and will therefore behave in the same way during sample extraction, cleanup, and chromatographic analysis. Any losses of the analyte during sample preparation will be mirrored by losses of the labeled standard. The quantification is based on the measured ratio of the response of the native analyte to the response of the labeled internal standard in the mass spectrometer. This ratio is directly proportional to the concentration of the native analyte and is independent of sample matrix effects and variations in recovery.

The development of an IDMS method requires the synthesis of the labeled internal standard, which can be a complex and costly process. However, for applications requiring the highest accuracy, such as in reference material certification or regulatory monitoring, IDMS is the gold standard.

Advanced Analytical Methodologies for the Detection and Quantification of Bis 1 Methylpentadecyl Adipate in Environmental Matrices

The detection and quantification of bis(1-methylpentadecyl) adipate (B1204190) in various environmental compartments necessitate sophisticated analytical strategies. Due to its expected low concentrations and the complexity of environmental samples, highly sensitive and selective methods are required. This section details the advanced analytical methodologies applicable to the analysis of this long-chain aliphatic ester.

Chemical Reactivity and Interaction Studies with Non Biological Systems

Reactivity Towards Other Chemical Species (e.g., acids, bases, oxidants, reductants)

The reactivity of Bis(1-methylpentadecyl) adipate (B1204190) is centered on the ester linkages, which are susceptible to cleavage and modification under various conditions.

Reactivity with Acids and Bases (Hydrolysis):

Like all esters, Bis(1-methylpentadecyl) adipate can undergo hydrolysis to yield adipic acid and 1-methylpentadecanol. This reaction can be catalyzed by both acids and bases.

Under acidic conditions , the hydrolysis is a reversible equilibrium process. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. Due to the steric hindrance from the bulky 1-methylpentadecyl groups, the rate of hydrolysis is expected to be slower than that of esters with primary or less branched alcohol moieties. youtube.comyoutube.com

Under basic conditions (saponification), the hydrolysis is effectively irreversible as the carboxylate salt of adipic acid is formed. The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. youtube.com While generally efficient, the rate of saponification for sterically hindered esters like this compound can be significantly reduced compared to linear or less branched esters. arkat-usa.orgresearchgate.net Specialized conditions, such as using non-aqueous solvent systems, can enhance the rate of hydrolysis for sterically hindered esters. arkat-usa.orgresearchgate.net

General Reactivity of Esters with Acids and Bases

Reactant Conditions General Products Expected Reactivity of this compound
Acid (e.g., H₂SO₄, HCl) and Water Heat Carboxylic Acid + Alcohol Reversible hydrolysis to adipic acid and 1-methylpentadecanol. The reaction rate is likely slow due to steric hindrance. youtube.comyoutube.com
Base (e.g., NaOH, KOH) and Water Heat Carboxylate Salt + Alcohol Irreversible hydrolysis (saponification) to the salt of adipic acid and 1-methylpentadecanol. The reaction may be slower than for unhindered esters. arkat-usa.orgresearchgate.net

Reactivity with Oxidants and Reductants:

The ester functional groups themselves are relatively resistant to oxidation under mild conditions. However, the long alkyl chains can be susceptible to oxidation, particularly at elevated temperatures and in the presence of strong oxidizing agents. The branching at the carbon adjacent to the ester oxygen might influence the oxidation pathways. The oxidation of branched-chain fatty acids, a related class of compounds, often proceeds via alpha-oxidation. youtube.com

Reduction of the ester groups in this compound would require strong reducing agents.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester groups to alcohols. libretexts.org In the case of this compound, this would yield 1,6-hexanediol (B165255) and 1-methylpentadecanol. Milder reducing agents such as sodium borohydride (B1222165) are typically not reactive enough to reduce esters. libretexts.org

General Reactivity of Esters with Oxidants and Reductants

Reactant General Products Expected Reactivity of this compound
Strong Oxidizing Agents Potentially leads to cleavage of alkyl chains and further oxidation products. The long alkyl chains are susceptible to oxidation, though specific products for this compound are not documented. The ester group itself is relatively stable to oxidation.
Strong Reducing Agents (e.g., LiAlH₄) Two corresponding alcohols. Reduction of the ester groups to form 1,6-hexanediol and 1-methylpentadecanol. libretexts.org

Role as a Model Compound in Polymer Science (e.g., as a monomer or structural unit in synthetic non-biological polymers)

While there is no direct evidence of this compound being used as a primary monomer in polymerization, its structure is highly relevant to polymer science, particularly in the field of polyesters and as a plasticizer.

Long-chain esters are known to be used as plasticizers for polymers like polyvinyl chloride (PVC). They increase the flexibility and durability of the polymer by embedding themselves between the polymer chains, thus reducing intermolecular forces. The long, branched alkyl chains of this compound would likely impart good plasticizing properties, potentially offering low volatility and good low-temperature performance. srce.hr

Theoretically, this compound could be considered a structural unit in understanding the properties of certain polyesters. Polyesters synthesized from long-chain diols and dicarboxylic acids can exhibit properties that bridge the gap between traditional polycondensates and polyolefins. The incorporation of long, branched side chains can influence the crystallinity, melting point, and mechanical properties of the resulting polymer. rsc.org For instance, branched side chains can disrupt polymer chain packing, leading to lower crystallinity and increased flexibility.

Interactions with Inorganic Materials and Surfaces (e.g., adsorption on catalysts, environmental surfaces)

The interaction of this compound with inorganic materials and surfaces is expected to be dominated by the polar ester groups and the large nonpolar alkyl chains.

Adsorption Behavior:

The ester groups, with their polar carbonyl and ether oxygens, can interact with active sites on the surfaces of inorganic materials. For example, on silica (B1680970) surfaces, which possess silanol (B1196071) (Si-OH) groups, hydrogen bonding can occur between the carbonyl oxygen of the ester and the hydrogen of the silanol group. rsc.org

The long, bulky 1-methylpentadecyl chains would also play a significant role in the adsorption process. These nonpolar chains would likely have a strong affinity for hydrophobic surfaces and could influence the orientation and packing of the molecules on the surface. The branched nature of the alkyl chains may affect the density of the adsorbed layer. Studies on the adsorption of branched polymers on surfaces have shown that branching can influence the surface tension and the distribution of polymer segments near the surface. nih.gov

In the context of catalysis, the adsorption of the ester onto a catalyst surface is a prerequisite for any catalytic transformation. The mode of adsorption would influence the accessibility of the ester linkage to the catalytic sites.

Potential Interactions with Surfaces

Surface Type Likely Interaction Mechanism Potential Consequences
Polar/Hydrophilic (e.g., silica, metal oxides) Hydrogen bonding via ester carbonyl groups. rsc.org Adsorption onto the surface, potential for catalytic reactions if the surface is active.
Nonpolar/Hydrophobic (e.g., graphite (B72142), some polymer surfaces) Van der Waals forces involving the long alkyl chains. Adsorption driven by hydrophobic interactions, potentially forming a lubricating or passivating layer.

Future Research Trajectories and Emerging Areas

Development of Green and Sustainable Synthetic Routes for Adipate (B1204190) Esters

Traditional synthesis of adipate esters often involves high temperatures and metal or chemical catalysts, which can lead to unwanted side reactions, degradation of the esters, and issues with toxicity and corrosion. google.com Consequently, a major thrust of future research is the development of green and sustainable synthetic methodologies.

A primary focus is the use of enzymatic catalysis, particularly with immobilized lipases. google.comresearchgate.net This biocatalytic approach offers several advantages, including milder reaction conditions (temperatures between 30°C and 70°C), which minimizes side reactions and energy consumption. google.com The use of immobilized enzymes, such as Candida antarctica lipase (B570770) B (often known by the trade name Novozym 435), allows for easy separation from the product and enzyme reuse, making the process more economically viable for industrial-scale production. google.comnih.gov Research is also exploring solvent-free reaction media to further align with the principles of green chemistry. nih.govacs.org

Another promising avenue is the utilization of renewable, bio-based feedstocks instead of petroleum-derived resources. tandfonline.com Researchers are investigating the conversion of molecules derived from sugars, such as D-glucaric acid and mucic acid, into adipic acid and its esters. tandfonline.com Additionally, a novel strategy involves the direct synthesis of poly(adipate)esters from readily available materials like 1,3-butadiene, diols, and carbon monoxide through a process called isomerizing dual hydroesterificative polymerization (IDHP). nih.gov This method is atom-economical and presents a more environmentally friendly pathway to producing these polyesters. nih.gov

The table below summarizes key findings in the green synthesis of adipate esters.

Synthesis StrategyCatalyst/MethodKey Findings & AdvantagesReference(s)
Enzymatic EsterificationImmobilized Lipases (e.g., Novozym 435, Candida rugosa)Milder reaction conditions, high product purity, enzyme reusability, avoidance of toxic metal catalysts. google.comnih.gov
Solvent-Free SynthesisAzeotropic water removalOvercomes equilibrium limitations, increases conversion rates, reduces waste by eliminating solvents. acs.org
Bio-based FeedstocksChemo-catalytic valorization of C6 sugar acidsCreates a pathway from renewable resources (sugars) to adipic acid derivatives, reducing reliance on petrochemicals. tandfonline.com
Polymerization from ButadienePalladium-catalyzed IDHPProvides a direct, atom-economical route to poly(adipate)esters from abundant feedstocks. nih.gov

Advanced Understanding of Environmental Biodegradation Mechanisms and Remediation Potential

The environmental fate of chemical compounds is a critical area of study. For adipate esters, research indicates a high degree of biodegradability, suggesting they are unlikely to persist in the environment. nih.govnih.gov Studies using activated sludge have shown rapid and essentially complete primary biodegradation of various adipate diesters. nih.govnih.gov For example, di-n-hexyl adipate and di(2-ethylhexyl) adipate showed 67% to over 99% primary biodegradation within 24 hours. nih.gov Subsequent tests measuring carbon dioxide evolution confirmed that microorganisms can mineralize these compounds, with over 75% of the theoretical CO2 evolved in a 35-day period. nih.gov

Future research aims to build a more granular understanding of these biodegradation pathways. This includes identifying the specific microorganisms and enzymes responsible for breaking down complex esters like Bis(1-methylpentadecyl) adipate. While research on phthalate (B1215562) esters has shown that the biodegradation half-life tends to increase with the length of the alkyl chain, adipate esters are generally considered to have a short biodegradation period. researchgate.netnih.gov

The potential for microbial remediation of contaminated sites is another key research area. mdpi.com This involves leveraging the natural ability of bacteria and fungi to degrade esters into less harmful substances. mdpi.comnih.gov Future work will likely focus on developing microbial consortia—mixtures of different microbial species with complementary degradation capabilities—to enhance the efficiency and robustness of remediation processes in soil and water. mdpi.com

The table below details findings on the biodegradation of various adipate esters.

Adipate Ester StudiedSystem/MediumBiodegradation ResultsReference(s)
di-n-hexyl adipate, di(2-ethylhexyl) adipate, di(heptyl, nonyl) adipateAcclimated Activated Sludge67% to >99% primary biodegradation in 24 hours. nih.govnih.gov
Three aliphatic diesters and one polyester (B1180765)Acclimated Activated Sludge>75% of theoretical CO2 evolved in 35 days. nih.gov
Alkyl butoxyethyl adipatesSoilServed as a carbon source for soil microorganisms; did not form stable toxic metabolites. nih.gov

Integration of Computational and Experimental Methods for Predictive Chemical Behavior

The integration of computational modeling with experimental data represents a powerful future trajectory for chemical research. Molecular dynamics (MD) simulations are emerging as a valuable tool for predicting the physical and chemical behavior of complex systems like ester-based lubricants. nih.gov These simulations can provide microscopic insights into properties such as viscosity and density under various temperatures and pressures, which are crucial for industrial applications. nih.gov For instance, nonequilibrium molecular dynamics (NEMD) simulations have been successfully used to predict the bulk viscosities of mixtures of di(2-ethylhexyl) adipate (DEHA) and di(2-ethylhexyl) sebacate (B1225510) (DEHS), with results showing good agreement with experimental measurements. nih.gov

Furthermore, computational models are being used to elucidate complex reaction mechanisms. Car-Parrinello molecular dynamics simulations have helped to understand the hydrolysis of esters in water, revealing that the reaction is consistent with a mechanism involving cooperative catalysis by hydroxide (B78521) and hydronium ions generated from water's autoionization. nih.gov This advanced understanding is crucial for controlling reaction pathways and improving synthesis efficiency.

Future work will likely involve refining these models to more accurately predict the behavior of large, complex esters like this compound. By combining computational predictions with targeted experimental validation, researchers can accelerate the design of new materials and the optimization of chemical processes, reducing the need for extensive and time-consuming trial-and-error experimentation. nih.govacs.org

Exploration of Novel Biocatalytic Applications in Industrial Chemistry (non-human scale)

Biocatalysis, the use of enzymes to drive chemical reactions, is a rapidly expanding field with significant potential for industrial chemistry. researchgate.netnih.gov The search for novel biocatalysts from nature's vast metabolic diversity is a key research frontier. db-thueringen.de Enzymes offer remarkable specificity and efficiency under mild conditions, making them ideal for synthesizing high-value specialty chemicals. nih.govdb-thueringen.de

For adipate esters, lipases are the most widely used enzymes, particularly for catalyzing esterification. google.comnih.gov Research is ongoing to discover and engineer lipases and other enzymes with enhanced stability, different substrate specificities, and higher catalytic activity. db-thueringen.de For example, highly regioselective acylation has been achieved using lipase from Rhizopus oryzae to create novel coumarin (B35378) esters, demonstrating the precision possible with biocatalysis. nih.govmdpi.com

Beyond synthesis, enzymes are being explored for a range of other transformations. Recently, researchers developed protoglobin nitrene transferases that can catalyze the enantioselective amination of carboxylic acid esters, creating valuable α-amino esters which are precursors for various therapeutics. nih.gov The application of such novel biocatalytic reactions to adipate structures could open up pathways to new functional molecules. Future research will focus on harnessing these biocatalysts for industrial applications, such as producing biodegradable surfactants, lubricant additives, and specialty polymers, all within a sustainable, "Green Chemistry" framework. google.comnih.gov

Q & A

Q. What are the standard synthetic routes for preparing bis(1-methylpentadecyl) adipate, and what factors influence reaction yield?

  • Methodological Answer : Bis(alkyl) adipates are typically synthesized via esterification of adipic acid with branched alcohols. For this compound, the reaction involves acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux with azeotropic removal of water to drive the equilibrium . Key factors affecting yield include:
  • Molar ratio : Excess alcohol (1-methylpentadecanol) improves esterification efficiency.
  • Temperature : Optimal at 120–150°C to minimize side reactions (e.g., dehydration).
  • Catalyst loading : 1–3% w/w of acid catalyst balances reactivity and post-reaction purification challenges.
    Note: Structural analogs like di(2-ethylhexyl) adipate (DEHA) show similar protocols, but longer alkyl chains (e.g., 1-methylpentadecyl) may require extended reaction times due to steric hindrance .

Q. How can this compound be characterized for purity and structural confirmation?

  • Methodological Answer : Use a combination of:
  • Gas Chromatography (GC) : Quantifies residual alcohol and detects side products (e.g., unreacted adipic acid) .
  • FT-IR Spectroscopy : Confirms ester C=O stretching (~1740 cm⁻¹) and absence of carboxylic acid O-H peaks (~2500–3500 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns signals for the adipate backbone (δ 1.6–2.5 ppm for methylene groups) and branched alkyl chains (δ 0.8–1.5 ppm for methyl/methylene protons) .
  • Elemental Analysis : Validates C/H ratios against theoretical values (e.g., C: ~75%, H: ~12% for C₃₈H₇₄O₄) .

Q. What are the key physicochemical properties of this compound relevant to material science applications?

  • Methodological Answer : While direct data for this compound is limited, analogs like DEHA (di[2-ethylhexyl] adipate) provide benchmarks:
PropertyDEHA Value Expected Trend for this compound
Boiling Point (°C)417Higher (>450°C) due to longer alkyl chains
Density (g/cm³)0.92Lower (~0.88–0.90) with increased branching
Solubility in WaterInsolubleSimilar hydrophobic behavior
Experimental determination via DSC (thermal stability) and Karl Fischer titration (moisture content) is recommended.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for bis(alkyl) adipates?

  • Methodological Answer : Discrepancies in toxicity studies (e.g., DEHA’s carcinogenicity classification ) arise from:
  • Impurity profiles : Trace alcohol or acid residues may confound results. Use high-purity samples (>98% GC) and LC-MS to identify impurities .
  • Metabolic pathways : Branching in alkyl chains (e.g., 1-methylpentadecyl vs. 2-ethylhexyl) alters hydrolysis rates. Conduct in vitro assays with liver microsomes to compare metabolic stability .
  • Model systems : Rodent vs. human cell line responses vary. Validate findings using human primary adipocytes or 3D tissue models .

Q. What experimental design strategies optimize the synthesis of this compound for high-throughput applications?

  • Methodological Answer : Apply Response Surface Methodology (RSM) with a Central Composite Design (CCD) to model variables:
  • Factors : Temperature, catalyst concentration, reaction time.
  • Response : Yield (%) and purity (GC area%).
    Example CCD matrix (21 experiments) :
RunTemp (°C)Catalyst (%)Time (h)Yield (%)
11201672
215031088
Statistical analysis (ANOVA) identifies significant factors and predicts optimal conditions.

Q. How does the branching and chain length of alkyl substituents affect the plasticizing efficiency of bis(alkyl) adipates?

  • Methodological Answer : Compare this compound with shorter/branched analogs (e.g., DEHA ):
  • Glass Transition Temperature (Tg) : Measure via DSC; longer chains reduce Tg more effectively in polymers.
  • Mechanical Testing : Tensile strength and elongation-at-break in PVC blends quantify plasticizer efficiency.
  • Molecular Dynamics Simulations : Model alkyl chain flexibility and polymer interactions to predict performance .

Data Contradiction Analysis

Q. Why do some studies report conflicting thermal stability values for bis(alkyl) adipates?

  • Methodological Answer : Variations arise from:
  • Atmospheric vs. inert conditions : Oxidative degradation under air lowers decomposition temperatures. Use TGA under N₂ for consistent data .
  • Sample history : Prior exposure to moisture or light accelerates degradation. Standardize storage (dry, dark, 4°C) and pre-dry samples before analysis .

Key Research Gaps and Recommendations

  • Structural Data : Single-crystal X-ray diffraction for this compound is lacking; collaborate with crystallography facilities .
  • Ecotoxicology : Assess environmental persistence using OECD 301F biodegradation tests, given the compound’s potential as a green plasticizer .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.